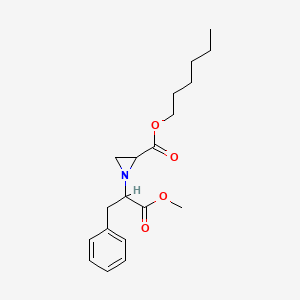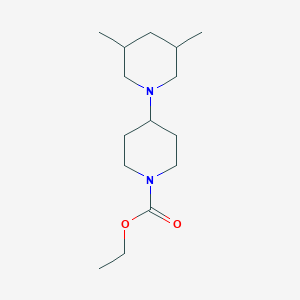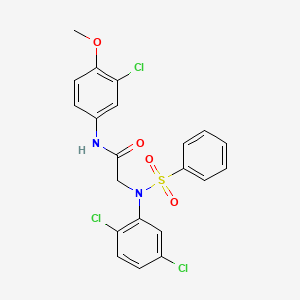![molecular formula C14H8F3N3O B5109202 4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)
4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as TFP and is a heterocyclic compound that contains both pyridine and oxadiazole rings.
Mecanismo De Acción
The mechanism of action of TFP is not fully understood, but it is believed to act through various pathways. In anticancer research, TFP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antifungal research, TFP has been found to inhibit the growth of fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
TFP has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of neurotransmitter release. In animal studies, TFP has been found to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages for laboratory experiments, including its high solubility in organic solvents and its stability under various conditions. However, TFP also has some limitations, including its potential toxicity and its limited availability.
Direcciones Futuras
There are several future directions for research on TFP, including the development of new synthetic methods for TFP and its derivatives, the investigation of its potential applications in drug discovery, and the exploration of its mechanisms of action in various biological systems. Additionally, there is a need for further studies on the toxicity and safety of TFP.
In conclusion, 4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a versatile compound that has potential applications in various fields. Its unique chemical structure and properties make it an attractive target for scientific research. Further studies on TFP are needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of TFP can be achieved through various methods, including the reaction of 2-chloronicotinic acid with hydrazine hydrate and trifluoroacetic acid. Another method involves the reaction of 2-cyano-5-chloropyridine with hydrazine hydrate and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
TFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TFP has been found to have anticancer and antifungal properties. In material science, TFP has been used as a building block for the synthesis of various materials, including luminescent materials and liquid crystals. In analytical chemistry, TFP has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13-20-19-12(21-13)9-4-6-18-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFVCSDOGYQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5109139.png)
![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)
![1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109147.png)
![6-amino-1-benzyl-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5109150.png)
![1-ethyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-piperidinamine](/img/structure/B5109156.png)

![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5109168.png)


![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)


![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)